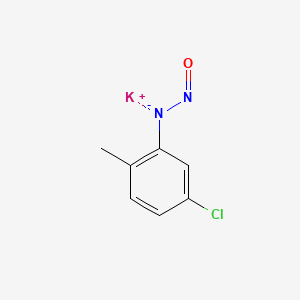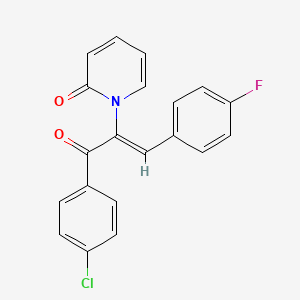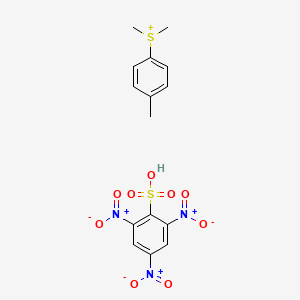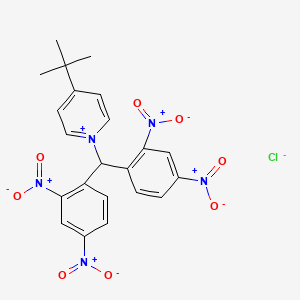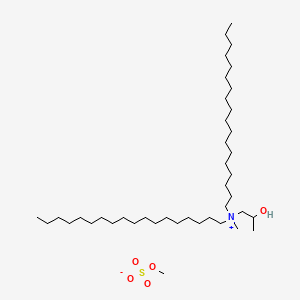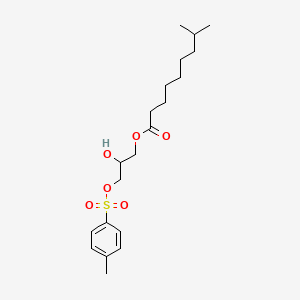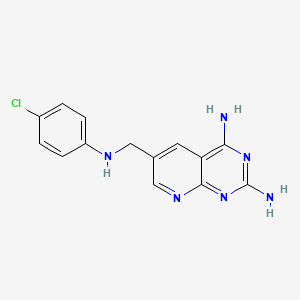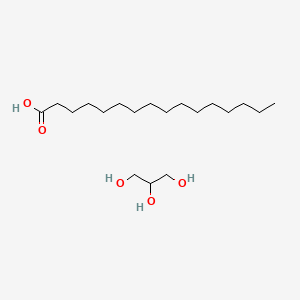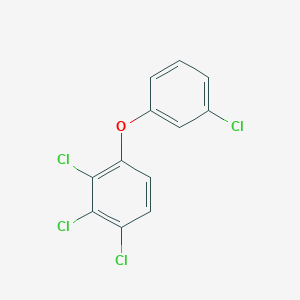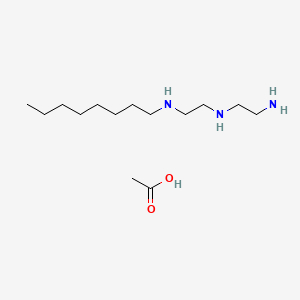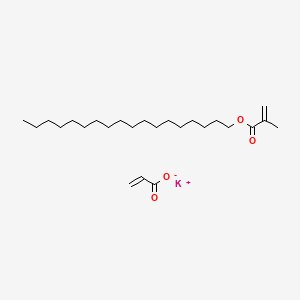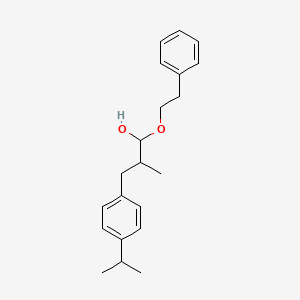
3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with an isopropyl group, a methyl group, and a phenethyloxy group, making it a versatile molecule in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol typically involves multi-step organic reactions. One common approach is the reaction of p-isopropylphenol with an appropriate alkylating agent, followed by further functional group modifications to introduce the phenethyloxy and methyl groups. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize efficiency. Continuous flow processes and advanced purification techniques are employed to achieve the desired product quality and quantity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol is used to study molecular interactions and pathways. It can act as a probe to investigate enzyme activities and binding affinities.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are beneficial in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its unique properties contribute to the creation of high-quality products.
Wirkmechanismus
The mechanism by which 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include signal transduction, gene expression regulation, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclamen Aldehyde: Similar in structure but lacks the phenethyloxy group.
2-Methyl-3-(p-isopropylphenyl)propionaldehyde: Another related compound with a different functional group arrangement.
3-Isopropylphenol: A simpler compound without the additional methyl and phenethyloxy groups.
Uniqueness: 3-(p-Isopropylphenyl)-2-methyl-1-(phenethyloxy)propanol stands out due to its unique combination of functional groups, which provides it with distinct chemical and physical properties compared to its similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
CAS-Nummer |
85665-82-3 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-methyl-1-(2-phenylethoxy)-3-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C21H28O2/c1-16(2)20-11-9-19(10-12-20)15-17(3)21(22)23-14-13-18-7-5-4-6-8-18/h4-12,16-17,21-22H,13-15H2,1-3H3 |
InChI-Schlüssel |
UFSYSTJMMODDEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C(O)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



